1-Methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
53645-68-4 |
|---|---|
Molekularformel |
C12H10N4 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
1-methyl-4-phenylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C12H10N4/c1-16-12-10(7-15-16)11(13-8-14-12)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI-Schlüssel |
WIVNFAGULSGUCF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=NC=NC(=C2C=N1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Chlorination Step
The dihydro precursor is treated with POCl₃ under reflux to yield 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.
Reaction Conditions
Hydrazinolysis Step
The chlorinated intermediate undergoes nucleophilic substitution with methylhydrazine in ethanol under reflux:
Reaction Conditions
-
Substrate : 4-chloro-6-methyl-1-phenyl-1H-pyrazolopyrimidine (1.0 equiv)
-
Nucleophile : Methylhydrazine (1.5 equiv)
-
Solvent : Ethanol
-
Temperature : 80°C (reflux)
This method offers moderate yields but requires careful handling of POCl₃, a corrosive and moisture-sensitive reagent.
Palladium-Catalyzed Direct C–H Arylation
A regioselective Pd-catalyzed arylation protocol enables the functionalization of preformed pyrazolo[3,4-d]pyrimidine scaffolds. While primarily used for derivatization, this approach can be adapted for synthesizing the parent compound by selecting appropriate precursors.
General Procedure
-
Substrate : 1-methyl-4-phenyl-1H-pyrazolopyrimidine (1.0 equiv)
-
Arylating Agent : Iodobenzene (2.0 equiv)
-
Catalyst : Pd(OAc)₂ (5 mol%)
-
Ligand : XPhos (10 mol%)
-
Base : K₂CO₃ (2.0 equiv)
-
Solvent : DMF
-
Temperature : 120°C
Density functional theory (DFT) calculations using the B3LYP functional corroborate the stability of the aryl-substituted product, with bond lengths and angles consistent with experimental data.
Multi-Step Synthesis via Piperazine Intermediates
A patent-pending route involves the preparation of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine as a key intermediate, which is subsequently functionalized to yield the target compound.
Intermediate Synthesis
Piperazine acetate is synthesized via nucleophilic aromatic substitution between 3-methyl-1-phenyl-1H-pyrazol-5-amine and piperazine in toluene.
Reaction Conditions
Cyclization and Deprotection
The intermediate undergoes cyclization using Lawesson’s reagent, followed by deprotection to yield 1-methyl-4-phenyl-1H-pyrazolopyrimidine.
Key Steps
-
Cyclization : Lawesson’s reagent (1.5 equiv), THF, 70°C
-
Deprotection : Hydrobromic acid (48%), isopropyl alcohol, 70°C
Crystallographic Validation and Structural Insights
Single-crystal X-ray diffraction of 1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine confirms a planar heterocyclic core with a dihedral angle of 5.29° between the pyrazole and phenyl rings. The crystal packing is stabilized by C–H···π interactions and N–H···O hydrogen bonds, as illustrated in Figure 1.
Crystallographic Data
Hirshfeld surface analysis quantifies intermolecular interactions, with H···H (64.2%), C···H (22.1%), and N···H (13.7%) contacts dominating the lattice.
Comparative Analysis of Synthetic Methods
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The 4-position of the pyrazolo[3,4-d]pyrimidine scaffold is highly reactive toward nucleophilic substitution:
-
Chlorination : Treatment with POCl₃ and trimethylamine (TMA) converts hydroxyl groups at position 4 to chloro derivatives, enabling further functionalization .
-
Hydrazinolysis : Reaction with hydrazine hydrate replaces the 4-chloro group with a hydrazinyl moiety, forming intermediates for Schiff base synthesis .
Example Reaction:
Alkylation and Arylation
The N1-methyl group participates in alkylation/arylation under phase-transfer catalysis:
-
Methylation : Reacts with methyl iodide in DMF to yield 1,4-dimethyl derivatives (e.g., P1 ) .
-
Phenacyl Bromide Addition : Forms 4-phenacyl derivatives (e.g., P4 ) via SN2 mechanisms .
Key Data:
| Alkylating Agent | Product | Yield (%) | Conditions |
|---|---|---|---|
| Methyl iodide | P1 | 82 | DMF, RT, 24 h |
| Phenacyl bromide | P4 | 75 | DMF, K₂CO₃, 12 h |
Cyclization Reactions
The compound undergoes intramolecular cyclization to form fused heterocycles:
-
Triazolopyrimidine Formation : Reaction with triethyl orthoformate or trifluoroacetic acid produces tricyclic derivatives (e.g., 6a–c ) .
-
Unexpected Cyclization : Treatment with phenyl isocyanate in pyridine yields pyrazolo[4,3-e] triazolo[4,3-a]pyrimidine (11 ) instead of the anticipated carboxamide .
Mechanism:
Schiff Base Formation
The hydrazinyl group at position 4 condenses with carbonyl compounds:
-
Aromatic Aldehydes : Form Schiff bases (e.g., 5a–h ) under reflux with piperidine catalysis .
-
Acetylacetone : Produces open-chain Schiff base 6d via Knoevenagel condensation .
Example:
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling:
-
Suzuki-Miyaura Coupling : Reacts with boronic acids (e.g., phenylboronic acid) to introduce aryl groups at position 3 .
-
Buchwald-Hartwig Amination : Forms C–N bonds with amines under Pd catalysis.
Conditions:
-
Catalyst: Pd(PPh₃)₄
-
Solvent: Dioxane/H₂O
-
Temperature: 80–100°C
Electrophilic Aromatic Substitution
The phenyl ring undergoes halogenation and nitration:
-
Bromination : Selective para-bromination using Br₂ in acetic acid.
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups for further reduction to amino derivatives.
Cycloaddition Reactions
The pyrazolo[3,4-d]pyrimidine core engages in [3+2] cycloadditions:
Example:
Acid/Base-Mediated Rearrangements
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
1-Methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine and its derivatives have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Key Findings:
- Broad-Spectrum Antitumor Activity: A study demonstrated that the compound showed potent inhibitory activity against multiple tumor cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The IC50 values for these cell lines were notably low, indicating strong antiproliferative effects .
- Induction of Apoptosis: Flow cytometric analysis revealed that treatment with this compound could significantly induce apoptosis in cancer cells at low concentrations. For instance, an IC50 of 2.24 µM was observed for A549 cells, which is considerably lower than that of doxorubicin, a commonly used chemotherapy agent .
Receptor Inhibition
The compound is also recognized for its role as an inhibitor of various receptor tyrosine kinases (RTKs), particularly the epidermal growth factor receptor (EGFR).
Research Insights:
- EGFR Inhibition: New derivatives of this compound have been synthesized specifically to target EGFR. One derivative demonstrated an IC50 value of 0.016 µM against wild-type EGFR and showed effectiveness against mutant variants as well .
- Mechanistic Studies: Molecular docking studies have elucidated the binding modes of these compounds to EGFR, suggesting their potential as effective inhibitors in cancer therapies targeting this pathway .
Additional Biological Activities
Beyond anticancer applications, this compound has shown promise in other therapeutic areas:
Antiparasitic and Antifungal Activities:
- Recent studies have reported that derivatives of this compound exhibit strong antiparasitic and antifungal activities, making them candidates for further development in treating infectious diseases .
Inhibition of Other Kinases:
- The compound has been explored for its ability to inhibit colony-stimulating factor 1 receptor (CSF-1R), which plays a crucial role in tumorigenesis and immune regulation within the tumor microenvironment. This suggests potential applications in glioblastoma treatment .
Summary Table of Biological Activities
| Application | Target | IC50 Range | Remarks |
|---|---|---|---|
| Anticancer | A549 (Lung Cancer) | 2.24 µM | Induces apoptosis significantly at low concentrations |
| MCF-7 (Breast Cancer) | 1.74 µM | Strong inhibitory effects compared to doxorubicin | |
| Receptor Inhibition | EGFR | 0.016 µM | Effective against both wild-type and mutant variants |
| Antiparasitic | Various Parasites | Variable | Significant activity noted in recent studies |
| Antifungal | Various Fungi | Variable | Potential candidates for infectious disease treatments |
| CSF-1R Inhibition | Glioblastoma | Low micromolar | Targeting RTKs implicated in tumor progression |
Wirkmechanismus
The primary mechanism of action of 1-Methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves the inhibition of CDKs. It binds to the active site of the kinase, preventing the phosphorylation of target proteins, which is crucial for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Key Observations:
- N1 Substitution : Methyl or phenyl groups at N1 improve metabolic stability and binding affinity. Methyl derivatives (e.g., 1-methyl-4-phenyl) show enhanced π–π interactions compared to bulkier substituents .
- C4 Functionalization: Chloro (e.g., ) or amino groups (e.g., ) at C4 modulate reactivity and bioactivity. Amino derivatives are potent xanthine oxidase inhibitors, while chloro groups serve as leaving groups for further derivatization.
- C6 Modifications : Chloromethyl groups at C6 (e.g., ) introduce sites for nucleophilic substitution, enabling diversification into disubstituted analogs.
Anticancer Potential
- This compound : Demonstrates antiproliferative activity by interfering with nucleotide metabolism. Its methyl and phenyl groups enhance membrane permeability .
- Trifluoromethylphenyl Analogs : Increased lipophilicity improves binding to kinase targets, showing IC50 values <1 µM in leukemia cell lines .
Enzyme Inhibition
- Xanthine Oxidase (XOD): 4-Amino derivatives (e.g., ) attenuate XOD activity more effectively than allopurinol, with reduced off-target effects.
- Nucleic Acid Metabolism: 1-Methyl-4-aminopyrazolo[3,4-d]pyrimidine disrupts purine biosynthesis in Ehrlich ascites tumors, altering nucleotide pool sizes .
Physicochemical Properties
- Solubility: Methyl and phenyl groups reduce aqueous solubility but enhance lipid bilayer penetration. Amino or hydroxyl substituents (e.g., ) improve solubility.
- Stability : Chloro derivatives (e.g., ) are prone to hydrolysis, whereas sulfonyl or trifluoromethyl groups (e.g., ) enhance thermal and oxidative stability.
Biologische Aktivität
1-Methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine (MPPP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and features a fused bicyclic structure that combines elements of pyrazole and pyrimidine. The compound exhibits strong π–π stacking interactions and has been studied for its antitumor activity. Its unique structure contributes to its interaction with various biological targets, making it a candidate for drug development.
Antitumor Activity
MPPP has shown promising results in inhibiting the growth of various cancer cell lines. In preclinical studies, it demonstrated significant antiproliferative effects against colorectal carcinoma (HCT 116), human hepatocellular carcinoma (HepG2), and human breast cancer (MCF-7) cell lines. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 22.7 to 40.75 µM, indicating effective potency compared to standard chemotherapeutic agents like sunitinib .
Table 1: Antiproliferative Activity of MPPP Derivatives
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| MPPP | HCT 116 | 22.7 | High |
| MPPP | HepG2 | 35.0 | Moderate |
| MPPP | MCF-7 | 40.75 | High |
The mechanism by which MPPP exerts its antitumor effects involves the inhibition of key kinases associated with cancer progression. Studies indicate that MPPP can inhibit Bruton’s tyrosine kinase (BTK), Src tyrosine kinase, and other related kinases, which are critical in signaling pathways that promote tumor growth and survival . Molecular docking studies have revealed that MPPP binds effectively to the active sites of these kinases, enhancing its potential as an anticancer agent.
Other Biological Activities
In addition to its antitumor properties, MPPP has been explored for its antimicrobial and antitubercular activities. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines, including MPPP, exhibit significant antibacterial effects against various pathogens . The structural features of MPPP contribute to its ability to interact with bacterial enzymes, potentially leading to the development of new antibiotics.
Corrosion Inhibition
Interestingly, MPPP has also been studied for its corrosion inhibition properties in mild steel exposed to hydrochloric acid environments. Its effectiveness as a corrosion inhibitor suggests potential industrial applications beyond medicinal uses .
Case Studies and Research Findings
Several studies have highlighted the biological relevance of MPPP:
- Antitumor Efficacy : In vitro studies demonstrated that MPPP derivatives significantly inhibited cell proliferation in various cancer types while exhibiting minimal cytotoxicity towards normal cells.
- Molecular Interactions : Hirshfeld surface analysis and DFT calculations have provided insights into the intermolecular interactions between MPPP and DNA topoisomerase, a common target for anticancer drugs .
- Structural Analysis : Crystallographic studies revealed the stacking interactions and dihedral angles within the compound's structure, providing a deeper understanding of how these factors influence biological activity .
Q & A
Q. What are the established synthetic methodologies for preparing 1-Methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine and its derivatives?
Methodological Answer: Synthetic routes for pyrazolo[3,4-d]pyrimidine derivatives typically involve alkylation, condensation, and functionalization reactions. Key steps include:
- Alkylation : Reacting intermediates with alkyl/aryl halides in dry acetonitrile under reflux (e.g., synthesis of N-(4-aryloxy)-derivatives via nucleophilic substitution) .
- Urea/Thiourea Formation : Using aryl isocyanates/thiocyanates in dichloromethane to introduce urea/thiourea moieties (e.g., compounds 9a-d ) .
- Esterification : Employing substituted benzoyl chlorides in dry benzene to form benzoate derivatives (e.g., compounds 10a-e ) .
Example Reaction Conditions Table:
| Reaction Type | Reagents/Conditions | Target Compound | Key Purification Steps | Reference |
|---|---|---|---|---|
| Alkylation | Alkyl halides, dry CH₃CN, reflux | 8a,b | Recrystallization (CH₃CN) | |
| Urea Formation | Aryl isocyanates, CH₂Cl₂, RT | 9a-d | Washing (H₂O), recrystallization | |
| Esterification | Benzoyl chlorides, dry benzene, reflux | 10a-e | Trituration (ice H₂O), recrystallization |
Q. Which spectroscopic techniques are most effective for characterizing pyrazolo[3,4-d]pyrimidine derivatives?
Methodological Answer:
- IR Spectroscopy : Identifies functional groups (e.g., NH stretches at ~3300 cm⁻¹ for amines, C=O stretches at ~1700 cm⁻¹ for esters) .
- ¹H NMR : Confirms substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.3–2.5 ppm) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., confirming sulfanyl group placement in 1-methyl-4-methyl-sulfanyl derivatives) .
Key Spectral Data from Evidence:
- Compound 8a : NH peak at δ 9.2 ppm (¹H NMR), C-O-C stretch at 1240 cm⁻¹ (IR) .
- Crystal structure of 1-methyl-4-methyl-sulfanyl derivative: Bond angles and torsion angles confirm planar pyrazolo-pyrimidine core .
Q. What biological activities have been reported for pyrazolo[3,4-d]pyrimidine derivatives?
Methodological Answer: This scaffold exhibits diverse bioactivities, validated through in vitro and in silico studies:
- Anticancer : Derivatives inhibit kinase targets (e.g., EGFR, VEGFR) via competitive ATP binding .
- Antiviral : Activity against herpes simplex virus (HSV-1) via thymidine kinase inhibition .
- Antimycobacterial : Efficacy against Mycobacterium tuberculosis (MIC values ≤ 12.5 µg/mL) .
Advanced Research Questions
Q. How can researchers optimize synthetic yields of N-substituted derivatives under varying conditions?
Methodological Answer:
- Solvent Choice : Polar aprotic solvents (e.g., DMF, CH₃CN) enhance nucleophilicity in alkylation reactions .
- Catalysis : Anhydrous K₂CO₃ improves urea/thiourea formation efficiency .
- Temperature Control : Reflux (80–100°C) minimizes side reactions during cyclization steps .
Example Yield Optimization:
- Compound 3 (pyrazolo[3,4-d]pyrimidin-4-one): 72% yield achieved via reflux in HCONH₂ for 10 hours .
Q. What strategies resolve spectral data contradictions between predicted and observed structures?
Methodological Answer:
- X-ray Crystallography : Definitive proof of regiochemistry (e.g., distinguishing between N1 and N2 substitution patterns) .
- 2D NMR (COSY, HSQC) : Assigns coupled protons and carbons (e.g., resolving overlapping aromatic signals) .
- Computational Modeling : Compares experimental IR/NMR with DFT-calculated spectra to validate tautomeric forms .
Q. How to design new derivatives with enhanced target selectivity?
Methodological Answer:
Q. What safety considerations are critical during large-scale synthesis?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
